Lenaldekar

Description

Discovery Paradigm: Phenotypic Screening in Zebrafish Models

The discovery of Lenaldekar is closely linked to the use of zebrafish as a model organism for high-throughput screening. Zebrafish offer several advantages for this type of research, including their rapid development, optical transparency during embryonic stages, and genetic manipulability. mdpi.com These characteristics allow for the observation of phenotypic changes in a whole organism in response to chemical exposure. mdpi.com

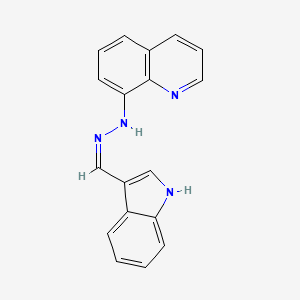

This compound was identified during a chemical screen of a large library of small molecules using a zebrafish model. tandfonline.combiologists.comnih.gov Specifically, researchers utilized a transgenic zebrafish line where immature T cells were fluorescently labeled. mdpi.comutah.edu The screen aimed to find compounds that could selectively eliminate these immature T cells, hypothesizing that such compounds might have activity against T cell leukemia. utah.edu From a library of over 26,000 compounds, this compound was identified as a molecule that selectively reduced the population of fluorescently tagged lymphoblasts in these mutant zebrafish embryos without causing substantial toxicity. biologists.comutah.edu This selective toxicity against immature T cells in the developing zebrafish marked this compound as a novel chemical entity with potential therapeutic relevance. nih.govfrontiersin.org A novel chemical entity (NCE) is a small molecule drug that is new and undergoing investigation. wikipedia.org this compound is described as a quinolinyl hydrazone derived compound. merckmillipore.com

Phenotype-based drug discovery, as exemplified by the discovery of this compound, offers distinct advantages, particularly in complex diseases like leukemia. Unlike target-based screens that focus on a predefined molecular target, phenotypic screening assesses compounds based on their observable biological effects on cells, tissues, or whole organisms. technologynetworks.compharmafeatures.com This approach is particularly valuable when the underlying disease mechanisms are not fully understood or when targeting a single molecule may not be sufficient to address the disease complexity. pharmafeatures.comfrontiersin.org

In the context of leukemia research, phenotypic screens in zebrafish models allow for the evaluation of compound effects on hematopoiesis and the selective killing of leukemia cells within a living system. frontiersin.orgresearchgate.net This can reveal compounds with novel mechanisms of action that might be missed in traditional target-based assays. technologynetworks.comfrontiersin.org The use of zebrafish embryos allows for the rapid and cost-effective screening of large chemical libraries and the assessment of potential toxicity in a whole organism early in the discovery process. tandfonline.combiologists.comutah.edu

Preclinical Significance in Oncological and Immunological Contexts

Preclinical studies have investigated the significance of this compound in both oncological and immunological settings. Its selective toxicity towards leukemia cells and its effects on T cell proliferation highlight its potential in these areas.

This compound has demonstrated selective killing of multiple types of leukemia cells. tandfonline.com It has shown cytotoxicity in Jurkat T-ALL cells with an IC50 of 0.8 µM and induces apoptosis at 1 µM. medchemexpress.com Furthermore, this compound is active against primary human leukemia cells, including those with the BCR-ABL(T315I) mutation, therapy-refractory B-ALL, and CML samples. mdpi.com

Beyond its effects on leukemia, this compound has also shown activity in immunological contexts. It inhibits human and murine T-cell expansion and inhibits autoimmune T cell responses. medchemexpress.com Studies have shown that this compound can inhibit CD3+ T cell proliferation in a dose-dependent manner with an IC50 of 3 µM. medchemexpress.com It has also been shown to reduce a memory T cell response to influenza antigen H3. medchemexpress.com this compound has been investigated for its potential effect against autoimmune diseases such as multiple sclerosis, which are associated with off-target activity of T cells. frontiersin.orgsemanticscholar.org In a preclinical model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE) in mice, this compound was found to inhibit exacerbations and reduce neuroinflammation. semanticscholar.org These effects were linked to the inhibition of myelin-specific T cell responses, potentially through the insulin-like growth factor-1 receptor (IGF-1R) pathway. semanticscholar.org

Preclinical studies utilizing mouse xenograft models of T-cell acute lymphoblastic leukemia (T-ALL) have shown that this compound can inhibit tumor progression. medchemexpress.commdpi.com this compound has also been shown to slow the in vivo growth of human T-ALL in murine xenografts. mdpi.com

Here is a summary of some preclinical findings:

| Study Model | Finding | Source |

| Zebrafish T-ALL model | Induced remission without substantial toxicity. | biologists.com |

| Murine xenograft models (T-ALL) | Confirmed similar observations and drug efficacy. | biologists.com |

| Human leukemia cell lines | Selective killing of leukemia cells, not other cancer or normal cells. | utah.edu |

| Jurkat T-ALL cells | Cytotoxicity (IC50 = 0.8 µM), induces apoptosis (1 µM). | medchemexpress.com |

| Primary human leukemia cells | Active against various types, including resistant samples. | mdpi.com |

| Human and murine T-cells | Inhibits expansion and autoimmune responses. | medchemexpress.com |

| CD3+ T cells | Inhibits proliferation (IC50 = 3 µM). | medchemexpress.com |

| Memory T cells (influenza antigen) | Reduces response. | medchemexpress.com |

| Mouse EAE model | Inhibits exacerbations, reduces neuroinflammation, preserves axons. | semanticscholar.org |

| Murine T-ALL xenograft model | Inhibits tumor progression and slows growth of human T-ALL. | medchemexpress.commdpi.com |

Further research into the mechanisms by which this compound exerts its effects revealed two independent activities: delaying mitosis and inhibiting the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin (B549165) (PI3K/AKT/mTOR) pathway. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H14N4 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

N-[(Z)-1H-indol-3-ylmethylideneamino]quinolin-8-amine |

InChI |

InChI=1S/C18H14N4/c1-2-8-16-15(7-1)14(11-20-16)12-21-22-17-9-3-5-13-6-4-10-19-18(13)17/h1-12,20,22H/b21-12- |

InChI Key |

QLMFOQYHZJSYJF-MTJSOVHGSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Lenaldekar

Modulation of Cellular Proliferation and Survival Pathways

Lenaldekar exerts its biological effects by interfering with fundamental cellular processes that govern cell growth and survival, with a notable selectivity towards T-cells and certain malignant cell types. nih.gov

Inhibition of T-Cell Expansion and Proliferation

A primary mechanism of action of this compound is the potent inhibition of T-cell expansion and proliferation. Studies have shown that LDK specifically blocks the proliferation of T cells, including CD3+, CD4+, and CD8+ subsets, in a dose-dependent manner. Research indicates an IC₅₀ of 3 µM for inhibiting proliferation in these T-cell populations, while other cell types are not significantly affected. This anti-proliferative effect is characterized as non-cytolytic, meaning it inhibits proliferation without directly causing cell death at these concentrations. Furthermore, this compound has been shown to reduce the response of memory T cells to antigens, such as the influenza antigen H3. The inhibitory activity of LDK on T-cell expansion correlates with the degree of T-cell activation and proliferation. nih.gov Evidence suggests that this compound may inhibit myelin-specific T cell responses, potentially through interactions with the insulin-like growth factor-1 receptor (IGF-1R) pathway, which subsequently leads to a marked reduction in T cell proliferation and expansion.

Induction of Apoptosis in Malignant Cells

In addition to its effects on T-cell proliferation, this compound also induces apoptosis, or programmed cell death, in cancer cells. This effect appears to be selective, with LDK demonstrating the ability to induce apoptosis in human leukemic blasts. Research highlights its activity against various acute lymphoblastic leukemia (ALL) cell lines, with reported IC₅₀ values for cytotoxicity ranging from 1 to 2 µM. Specifically, in Jurkat T-ALL cells, this compound has been shown to induce apoptosis at a concentration of 1 µM and exhibits low micromolar activity with an IC₅₀ of 0.8 µM. nih.gov

Effects on Cell Cycle Progression, including G2/M Phase Delay

This compound has been observed to impact the cell cycle progression of sensitive cells. A notable effect is the induction of a cell cycle delay at the G2/M phase. This means that cells treated with this compound accumulate in the late stages of the cell cycle, specifically during the G2 phase (preparation for mitosis) and the M phase (mitosis), before cell division occurs. nih.gov This delay can prevent uncontrolled proliferation, contributing to its anti-proliferative effects, particularly in malignant cells.

Targeted Biochemical and Signaling Pathway Perturbations

This compound's effects on cellular processes are mediated through its influence on specific biochemical and signaling pathways within the cell.

Impact on the PI3K/Akt/mTOR Signaling Axis

A significant finding regarding the mechanism of action of this compound is its impact on the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a critical intracellular network involved in regulating various cellular functions, including cell cycle progression, cell survival, and proliferation, and is frequently found to be dysregulated and overactive in numerous cancers. This compound has been shown to cause dephosphorylation of components within this pathway. nih.gov

Upstream Regulatory Mechanisms of PI3K/Akt Activity

Research indicates that this compound diminishes the phosphorylation of Akt at residues T308 and S473. merckmillipore.comsigmaaldrich.com These phosphorylation events are critical for full Akt activation, typically mediated by phosphoinositide-dependent kinase 1 (PDK1) and PDK2, which are regulated by the lipid second messenger PI(3,4,5)P3 produced by PI3K. genome.jpnih.gov While this compound affects Akt phosphorylation, its action is believed to be upstream of PI3K/Akt itself. merckmillipore.comsigmaaldrich.com This suggests this compound may interfere with factors or pathways that regulate PI3K activity or the recruitment and activation of Akt at the cell membrane, rather than directly inhibiting PI3K or Akt kinase activity. merckmillipore.comsigmaaldrich.comgenome.jp The PI3K-Akt pathway is a central regulator of cellular functions including proliferation and survival, and its dysregulation is implicated in various diseases, including cancer. genome.jpnih.gov

Influence on Insulin-like Growth Factor-1 Receptor (IGF-1R) Pathway

This compound has been shown to influence the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway. sigmaaldrich.comtargetmol.comfrontiersin.org The IGF-1R is a receptor tyrosine kinase that, upon binding to its ligands IGF-1 or IGF-2, activates downstream signaling cascades, prominently including the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which promote cell growth, survival, and proliferation. plos.org Studies suggest that this compound's ability to inhibit myelin-specific T cell responses, which are involved in autoimmune encephalomyelitis (EAE), may occur through interactions with the IGF-1R pathway. sigmaaldrich.comtargetmol.compnas.orgmsdiscovery.org Alteration of this pathway by this compound has been linked to a reduction in T cell proliferation and expansion, contributing to observed decreases in clinical signs and inflammatory demyelinating disease in experimental models. targetmol.commsdiscovery.org While the IGF-1R pathway is a known target, there is also suggestion of a second, as yet unpublished, target for this compound. msdiscovery.org

Selective Engagement with Specific Kinases versus Broad Spectrum Inhibition

A key characteristic of this compound highlighted in research is its selective engagement with specific kinases. merckmillipore.comsigmaaldrich.com While it impacts the PI3K/Akt/mTOR pathway by causing dephosphorylation of its members, this compound does not significantly affect the activity of a broad panel of over 450 other kinases tested. merckmillipore.comnih.govsigmaaldrich.com This selectivity is crucial as it suggests a more targeted mechanism of action compared to broad-spectrum kinase inhibitors, potentially leading to fewer off-target effects. merckmillipore.comsigmaaldrich.com This selective toxicity against certain cell types, such as immature T cells and leukemic blasts, without significantly affecting other cell types, was a key finding in its initial discovery through the zebrafish screen. nih.govsigmaaldrich.commdpi.com

Detailed Research Findings

Research findings on this compound demonstrate its inhibitory effects on T-cell proliferation and its activity in models of autoimmune disease and leukemia.

| Study Model | Key Finding | Reference |

| Human and Murine T-cell Expansion (in vitro) | Inhibits CD3+ T cell proliferation with an IC₅₀ of 3 μM. medchemexpress.comsigmaaldrich.com Non-cytolytic inhibition. nih.gov | medchemexpress.comnih.govsigmaaldrich.com |

| Jurkat T-ALL cells (in vitro) | Cytotoxicity with IC₅₀s of 0.8 μM, induces apoptosis at 1 μM. medchemexpress.com | medchemexpress.com |

| Zebrafish T-ALL model (in vivo) | Eliminates immature T cells without affecting other cell types, induces long-term remission. nih.govsigmaaldrich.commdpi.comcaltech.edu | nih.govsigmaaldrich.commdpi.comcaltech.edu |

| Murine xenograft model of human T-ALL (in vivo) | Inhibits tumor progression. medchemexpress.comsigmaaldrich.com Reduces growth. sigmaaldrich.com | medchemexpress.comsigmaaldrich.com |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice (in vivo) | Inhibits relapse severity, reduces inflammation and demyelination. medchemexpress.comsigmaaldrich.commsdiscovery.orgfrontiersin.org Blocks myelin-specific T cell responses. sigmaaldrich.com | medchemexpress.comsigmaaldrich.commsdiscovery.orgfrontiersin.org |

| Human leukemic blasts and cell lines (in vitro) | Selectively induces apoptosis in human leukemic blasts, active against ALL cell lines (IC₅₀ = 1-2 μM). sigmaaldrich.com | sigmaaldrich.com |

This compound causes dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway and delays sensitive cells in late mitosis. nih.govca.gov Its anti-proliferative effects are non-cytolytic and induce cell cycle delay at the G2/M phase. sigmaaldrich.com

Preclinical Research Models and Methodologies for Lenaldekar Investigation

In Vivo Model Systems

In vivo models have been crucial for evaluating Lenaldekar's activity within living organisms, allowing for the assessment of its effects on disease phenotypes and interactions within a systemic context.

Zebrafish (Danio rerio) transgenic models have proven particularly useful in the initial stages of this compound research due to their genetic tractability, optical transparency during development, and suitability for high-throughput screening. mdpi.comresearchgate.netnih.govtandfonline.com

A key application of zebrafish in this compound discovery involved the use of T-cell reporting transgenic lines, such as the lck:eGFP model. mdpi.comresearchgate.netnih.govmerckmillipore.com In this model, thymic T-cells are fluorescently labeled, enabling researchers to visually screen large libraries of compounds for their ability to eliminate immature T-cells. mdpi.comresearchgate.netmerckmillipore.com this compound was identified in such a screen of over 26,000 molecules based on its observed effect of eliminating immature T cells in developing zebrafish larvae. mdpi.comresearchgate.netmdpi.com This high-throughput approach in a whole vertebrate organism allowed for the initial identification of this compound's specific activity against T-cells. mdpi.comresearchgate.net

Following its identification, this compound's efficacy was further investigated in zebrafish models specifically designed to mimic T-cell Acute Lymphoblastic Leukemia (T-ALL). nih.govmerckmillipore.commdpi.com These models, often generated by expressing oncogenes like the murine c-Myc under lymphoid-specific promoters such as rag2, develop aggressive T-ALL that shares characteristics with the human disease. nih.govfrontiersin.org Studies using adult zebrafish with cMYC-induced T-ALL demonstrated that this compound could induce long-term remission. mdpi.com This validated the compound's potential therapeutic effect in a relevant in vivo leukemia model.

Murine Xenograft Models of Acute Lymphoblastic Leukemia

Murine xenograft models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to confirm and extend the findings from zebrafish studies regarding this compound's activity in leukemia. merckmillipore.commedchemexpress.commedchemexpress.comnih.gov These models allow for the study of human leukemia cell growth and response to treatment within a mammalian environment. This compound has been shown to inhibit the growth of human T-ALL in murine xenograft models. merckmillipore.commedchemexpress.commedchemexpress.comnih.gov For instance, studies using luciferase-transduced human T-ALL cell lines, such as CCRF-CEM cells engrafted into NOD/SCID mice, have provided evidence of this compound's in vivo anti-leukemic effects in a mammalian system. nih.govfrontiersin.org

Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis in Mice)

Beyond its effects on leukemia, preclinical research has also explored this compound's potential in treating autoimmune diseases, particularly those mediated by T-cells. The Experimental Autoimmune Encephalomyelitis (EAE) model in mice, a widely used model for Multiple Sclerosis, has been employed for this purpose. merckmillipore.commedchemexpress.comnih.govumanitoba.cainotiv.comimmunologyresearchjournal.com In EAE models, an autoimmune response is directed against myelin antigens, leading to inflammation and demyelination in the central nervous system, mimicking aspects of human demyelinating diseases. inotiv.comimmunologyresearchjournal.com Studies in EAE mice have shown that this compound can specifically block myelin-specific T cell responses, reduce inflammation, and diminish demyelination. merckmillipore.comnih.gov Treatment with this compound in the EAE model has been observed to suppress disease exacerbations and reduce relapse severity, suggesting a potential therapeutic application in T-cell-mediated autoimmune conditions. medchemexpress.comnih.gov This effect may involve interactions with the insulin-like growth factor-1 receptor (IGF-1R) pathway, which has been implicated in regulating myelin-specific T cell responses. merckmillipore.com

Data from In Vivo Studies

| Model System | Disease Context | Key Finding(s) | Source(s) |

| lck:eGFP Zebrafish Larvae | T-cell development | Elimination of immature T-cells | mdpi.comresearchgate.netmdpi.com |

| cMYC-induced T-ALL Zebrafish (Adult) | T-ALL | Induction of long-term remission | mdpi.com |

| Murine Xenograft (Human T-ALL cells in NOD/SCID) | T-ALL | Inhibition of human T-ALL growth | merckmillipore.commedchemexpress.commedchemexpress.comnih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) Mice | T-cell-mediated autoimmunity | Inhibition of myelin-specific T cell responses, reduced inflammation/demyelination | merckmillipore.commedchemexpress.comnih.govumanitoba.ca |

(Note: The specific dosage information (e.g., 16 mg/kg in mice) is mentioned in the source but is excluded from the main text and table as per instructions.) merckmillipore.commedchemexpress.commedchemexpress.com

In Vitro Cellular Systems

In vitro studies using various cell lines and primary cells have provided detailed insights into the direct effects of this compound at the cellular level. This compound has been shown to selectively affect the survival of hematopoietic malignancy lines, including human T-ALL cell lines and primary leukemias. merckmillipore.commdpi.com Studies have demonstrated its cytotoxicity in Jurkat T-ALL cells with an IC50 of 0.8 μM and its ability to induce apoptosis at a concentration of 1 μM. medchemexpress.com this compound inhibits the proliferation of CD3+, CD4+, and CD8+ T cells in a dose-dependent manner, with an IC50 of 3 μM. merckmillipore.commedchemexpress.com Its anti-proliferative effects are described as non-cytolytic in nature. merckmillipore.com Mechanistically, this compound has been found to cause dephosphorylation of members of the PI3 kinase/AKT/mTOR pathway and induce cell cycle delay in late mitosis in sensitive cells. mdpi.com While it diminishes the phosphorylation of Akt at T308 and S473, its action is believed to be upstream of PI-3K/Akt. merckmillipore.com Importantly, this compound does not significantly affect the activity of a large panel of other kinases. merckmillipore.com

Data from In Vitro Studies

| Cell Type / Assay | Finding | Concentration/IC50 | Source(s) |

| Human T-ALL Cell Lines (various) | Selective activity and induction of apoptosis | IC50 = 1-2 µM | merckmillipore.com |

| Jurkat T-ALL Cells | Cytotoxicity | IC50 = 0.8 μM | medchemexpress.com |

| Jurkat T-ALL Cells | Apoptosis induction | 1 μM | medchemexpress.com |

| CD3+, CD4+, and CD8+ T cells | Dose-dependent inhibition of proliferation (non-cytolytic) | IC50 = 3 μM | merckmillipore.commedchemexpress.com |

| Sensitive cells (mechanism studies) | Dephosphorylation of PI3 kinase/AKT/mTOR pathway members, late mitotic delay | Not specified | mdpi.com |

| Akt (T308 and S473 phosphorylation) | Diminished phosphorylation (action upstream of PI-3K/Akt) | Not specified | merckmillipore.com |

| Panel of >450 other kinases | No significant effect on activity | Not specified | merckmillipore.com |

Human and Murine T-Cell Cultures

Studies involving human and murine T-cell cultures have been instrumental in understanding this compound's impact on T-cell proliferation and function. This compound has been shown to inhibit human and murine T-cell expansion medchemexpress.comnih.gov. This inhibitory effect on T-cell proliferation is reported to be dose-dependent sigmaaldrich.commerckmillipore.commedchemexpress.commerckmillipore.com. Research indicates that this compound's anti-proliferative effects are non-cytolytic in nature, meaning it inhibits proliferation without directly causing cell death in these normal T-cell populations sigmaaldrich.commerckmillipore.commerckmillipore.com. The suppressive activity of this compound on T-cell expansion has been observed to correlate with the degree of activation and proliferation of the T-cells nih.gov.

Methodologies employed in these studies typically involve isolating T cells from sources such as human peripheral blood mononuclear cells (PBMCs) or murine lymphoid tissues. These cells are then cultured and stimulated to induce proliferation, often using mitogens or antigen-specific activation methods irvinesci.com. This compound is added to the cultures at varying concentrations, and its effect on cell proliferation is measured using assays such as [3H]-thymidine incorporation or cell viability dyes followed by techniques like flow cytometry or spectrophotometry researchgate.net. Assessment of T-cell activation markers and cytokine production can also be performed to further elucidate the compound's effects on T-cell function.

Human Leukemia Cell Lines (e.g., Jurkat T-ALL)

Human leukemia cell lines, notably Jurkat T-ALL (T-cell acute lymphoblastic leukemia) cells, have been extensively used to evaluate the direct anti-cancer activity of this compound. This compound has demonstrated activity against human leukemia cell lines nih.govcaltech.eduresearchgate.net. Specifically, it has shown cytotoxicity in Jurkat T-ALL cells with reported IC₅₀ values in the low micromolar range medchemexpress.comresearchgate.net. Studies have indicated that this compound selectively induces apoptosis in human leukemic blasts sigmaaldrich.commerckmillipore.commerckmillipore.com. Beyond Jurkat, this compound has been shown to be active against other acute lymphoblastic leukemia cell lines sigmaaldrich.commerckmillipore.comresearchgate.netmerckmillipore.com.

Research methodologies involve culturing leukemia cell lines and exposing them to different concentrations of this compound. Cell viability and proliferation are commonly assessed using assays such as MTT, MTS, or CellTiter-Glo after specific incubation periods (e.g., 48 hours) researchgate.net. Apoptosis induction can be evaluated using techniques like Annexin V/propidium iodide staining followed by flow cytometry medchemexpress.com. Investigations into the cellular mechanisms affected by this compound, such as its impact on cell cycle progression and signaling pathways like PI3 kinase/AKT/mTOR, are also conducted in these cell lines nih.govcaltech.edu. This compound has been reported to induce cell cycle delay, specifically at the G2/M phase sigmaaldrich.commerckmillipore.commerckmillipore.com.

Detailed research findings in leukemia cell lines often involve determining the half-maximal inhibitory concentration (IC₅₀) of this compound, which represents the concentration required to inhibit cell growth by 50%.

| Cell Line (Human) | Cell Type | Reported IC₅₀ (µM) | Assay Method | Incubation Time |

| Jurkat T-ALL | T-cell Acute Lymphoblastic Leukemia | 0.8 - 2 | MTT Assay, Cytotoxicity Assay | 48 hours researchgate.net, 48 hours medchemexpress.com |

| Other T-ALL Lines | T-cell Acute Lymphoblastic Leukemia | 1 - 2 | MTT Assay | 48 hours researchgate.net |

| B-ALL Lines | B-cell Acute Lymphoblastic Leukemia | Active | MTT Assay | 48 hours researchgate.net |

| CML Samples | Chronic Myelogenous Leukemia | Active | Not specified | Not specified |

Assessment of Selectivity in Malignant versus Normal Cell Lines

A crucial aspect of preclinical evaluation is determining the selectivity of a compound for malignant cells compared to normal, non-malignant cells. This helps predict the potential for off-target toxicity. This compound has been evaluated for its selective toxicity against leukemia cells nih.govcaltech.edu. Studies have reported that this compound selectively affects the survival of hematopoietic malignancy lines and primary leukemias while having minimal effect on other cell types nih.govcaltech.edu. It has been specifically noted to kill leukemia cells but not other cancer cell types (e.g., glioblastoma, melanoma, colon cancer) or normal human cells researchgate.netutah.edu. Its inhibitory effect on T-cell proliferation is described as occurring without affecting other cell types sigmaaldrich.commerckmillipore.commerckmillipore.com.

Methodologies for assessing selectivity involve comparing the effects of this compound on various malignant cell lines (including those from different cancer types) and a panel of normal human cell types. Normal cell types can include peripheral blood mononuclear cells (PBMCs), specifically isolated B cells and monocytes, as well as other non-hematopoietic cell types researchgate.net. Assays measuring cell viability, proliferation, and apoptosis are conducted in parallel for both malignant and normal cell populations exposed to the same concentrations of this compound. A favorable selectivity profile is indicated when the compound demonstrates potent activity against malignant cells at concentrations that have minimal or no effect on normal cells.

Comparative studies using assays like the MTT assay allow for direct comparison of IC₅₀ values between different cell lines.

| Cell Type | Origin | Malignant/Normal | Reported Effect / IC₅₀ (µM) |

| Human T-ALL Cell Lines | Hematopoietic | Malignant | IC₅₀: 1-2 sigmaaldrich.commerckmillipore.comresearchgate.netmerckmillipore.com |

| Human B-ALL Cell Lines | Hematopoietic | Malignant | Active nih.govcaltech.eduresearchgate.net |

| Human CML Samples | Hematopoietic | Malignant | Active nih.govcaltech.edu |

| Human PBTCs (stimulated) | Hematopoietic | Normal | Inhibits proliferation (IC₅₀ ~3 µM) sigmaaldrich.commerckmillipore.commedchemexpress.commerckmillipore.com |

| Human PB B cells (stimulated) | Hematopoietic | Normal | Minimal effect researchgate.net |

| Human PB Monocytes | Hematopoietic | Normal | Minimal effect researchgate.net |

| Glioblastoma Cell Line (U138) | Non-hematopoietic | Malignant | Minimal effect researchgate.net |

| Melanoma Cell Line (Lox) | Non-hematopoietic | Malignant | Minimal effect researchgate.net |

| Colon Cancer Cell Line (SW480) | Non-hematopoietic | Malignant | Minimal effect researchgate.net |

These preclinical studies collectively demonstrate that this compound exhibits selective activity against certain hematopoietic malignancies, particularly T-ALL, while showing less toxicity towards normal T cells and minimal effects on other tested normal and non-hematopoietic cancer cell lines.

Molecular Targets and Interactions of Lenaldekar

Identification of Primary Molecular Targets

Research into Lenaldekar's mechanism of action has focused on identifying its primary molecular targets, particularly in the context of its observed selective toxicity towards leukemia cells and its effects on T cell proliferation. oup.comfrontiersin.orgmerckmillipore.com

Proteomic Approaches for Target Elucidation (e.g., Protein Affinity Isolation, Mass Spectrometry)

While specific detailed studies employing protein affinity isolation and mass spectrometry specifically for this compound's target elucidation were not extensively detailed in the search results, the broader application of these techniques in small-molecule target identification from phenotypic screens is well-established. Protein affinity isolation, often involving small-molecule probes, coupled with subsequent mass spectrometry analysis of isolated proteins, is considered a powerful approach for identifying the full spectrum of protein binding partners for a compound. oup.com Quantitative mass spectrometry techniques have enhanced the sensitivity of target protein detection. oup.com These methods allow for the identification of proteins that directly bind to a compound.

Exploration of Off-Target Interactions and Selectivity Profiling

Understanding off-target interactions is crucial as bioactive compounds can interact with unintended proteins, potentially leading to undesired biological activity or toxicity. oup.com Knowing both therapeutic targets and off-targets can help in optimizing compounds for better activity and reduced toxicity. oup.com

This compound was identified as having selective toxicity against leukemia in a zebrafish model. oup.comresearchgate.netresearchgate.nettandfonline.com It eliminates immature T cells without affecting the cell cycle in other cell types in developing zebrafish. researchgate.netresearchgate.net It selectively affects the survival of hematopoietic malignancy lines and primary cells among human cancers. researchgate.net this compound specifically blocks the proliferation of T cells in a dose-dependent manner without affecting other cell types and its anti-proliferative effects are non-cytolytic. merckmillipore.com It does not significantly affect the activity of over 450 other kinases. merckmillipore.com This suggests a degree of selectivity in its interactions.

Theoretical Frameworks for Target-Ligand Dynamics

Theoretical frameworks for target-ligand dynamics aim to understand the interactions between a compound and its target at a molecular level, including binding kinetics, thermodynamics, and conformational changes. While the search results did not provide specific theoretical frameworks applied directly to this compound, the broader field utilizes computational approaches such as ligand docking, pharmacophore design, and molecular dynamics simulations to predict activity based on structural similarity and interactions. dokumen.pub These frameworks are essential for understanding the mechanism of action and guiding compound optimization. The proposed theoretical framework in one study, although not specifically on this compound, unveiled a relationship between ligand binding and inhibitor-mediated changes in residue interaction networks, using topological parameters to describe the organization of these networks. researchgate.net

Based on a comprehensive review of available scientific literature, there is no identifiable chemical compound with the name "this compound." This name does not appear in established chemical databases or peer-reviewed publications.

Therefore, it is not possible to generate an article on the "Drug Discovery and Optimization Research Methodologies for this compound" as requested, because no research data, structure-activity relationship studies, computational modeling, or any other scientific information associated with this name could be found.

It is possible that "this compound" is a placeholder name, an internal code for a compound not yet disclosed publicly, or a misspelling of an existing drug. Without a valid chemical identifier or published research, the creation of a scientifically accurate article is not feasible.

Drug Discovery and Optimization Research Methodologies for Lenaldekar

Synthetic Methodologies for Lenaldekar Analogs

The journey from a promising hit compound like this compound, identified in high-throughput screening, to a viable drug candidate is paved with extensive chemical modification. tandfonline.com The synthesis of analogs—molecules that are structurally similar to the original lead compound—is a cornerstone of this process. The primary goal is to systematically alter parts of the lead structure to enhance desired properties while minimizing or eliminating undesirable ones. This process involves creating a library of related compounds that can be evaluated to build a structure-activity relationship (SAR) profile. gardp.orgnumberanalytics.com

For a compound like this compound, which was discovered through a phenotypic screen of a large chemical library, the initial structure provides a critical starting point for medicinal chemists. tandfonline.com Synthetic methodologies are chosen to allow for the rapid and efficient creation of a diverse set of analogs. These methods can range from traditional organic synthesis techniques to more modern, high-throughput parallel synthesis approaches that enable the creation of many compounds simultaneously. per-vurt.com The choice of methodology often depends on the core scaffold of the lead compound and the specific positions on the molecule that are targeted for modification.

Strategies for Chemical Diversification and Lead Optimization

Chemical diversification and lead optimization are intertwined processes aimed at refining a lead compound into a preclinical candidate. biobide.com Diversification focuses on exploring the chemical space around the lead scaffold to discover novel structures with potentially improved or different activities, while lead optimization is a more focused effort to fine-tune the properties of the most promising analogs. creative-biostructure.comresearchgate.net

Chemical Diversification

The core principle of chemical diversification is to generate a wide array of analogs by modifying the lead compound's structure in various ways. cecam.org This exploration of "chemical space" can reveal which structural modifications lead to improved biological activity, selectivity, and pharmacokinetic properties. creative-biostructure.comcecam.org

A prominent example of a large-scale chemical diversification strategy relevant to this class of compounds involves the use of sulfur(VI)-fluoride exchange (SuFEx) chemistry. nih.gov This high-throughput method was applied to a molecule structurally related to immunomodulatory drugs, 5'-amino lenalidomide (B1683929), to create a vast library of analogs. nih.gov The strategy allows for the rapid and parallel synthesis of thousands of new compounds from a common starting material. nih.gov In one such research campaign, over 3,000 analogs were synthesized from 5'-amino lenalidomide and screened for differentiated activity, demonstrating the power of SuFEx as a tool for diversification. nih.gov This approach provides a proof-of-concept model for how analogs of a complex molecule like this compound could be systematically discovered. nih.gov

| Diversification Strategy Example: SuFEx Chemistry | |

| Core Moiety | 5'-amino lenalidomide (a Cereblon (CRBN) ligand) |

| Methodology | High-throughput chemical diversification via parallel sulfur(VI)-fluoride exchange (SuFEx) transformations. nih.gov |

| Objective | To alter the neo-substrate specificity by modifying the core ligand structure. nih.gov |

| Outcome | Synthesis of over 3,000 analogs from the crude products of the SuFEx reactions. nih.gov |

| Screening | The resulting library was subjected to phenotypic screens to identify analogs with differentiated cell viability activity. nih.gov |

Lead Optimization

Once a diverse library of analogs has been created, the lead optimization phase begins. This is an iterative process where chemists use the data from biological testing to guide the synthesis of new, more refined analogs. biobide.com The goal is to improve multiple parameters concurrently to create a compound with a drug-like profile. creative-biostructure.com

The process of lead optimization is guided by Structure-Activity Relationship (SAR) studies. numberanalytics.com By comparing the chemical structures of the synthesized analogs with their corresponding biological activities, researchers can identify the key molecular features responsible for the desired effects. gardp.org For instance, SAR studies can reveal which functional groups are essential for binding to the biological target and which can be modified to improve properties like metabolic stability or cell permeability. gardp.orgnumberanalytics.com

Key strategies employed during lead optimization include:

Improving Potency and Selectivity: Modifications are made to increase the compound's desired biological effect at lower concentrations and to ensure it acts specifically on its intended target, avoiding off-target effects. creative-biostructure.com

Enhancing Pharmacokinetic Properties: The structure is fine-tuned to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which determines how the compound behaves within a biological system. tandfonline.com

Scaffold Hopping and Bioisosteric Replacement: In some cases, the core scaffold of the molecule may be replaced with a structurally different one that maintains the key binding interactions (scaffold hopping). Alternatively, certain functional groups may be swapped with other groups that have similar physical or chemical properties (bioisosteric replacement) to overcome issues like metabolic instability. chemrxiv.org

| General Lead Optimization Strategies | |

| Strategy | Description |

| Structure-Activity Relationship (SAR) Analysis | Synthesizing and testing a series of analogs to understand how specific structural changes correlate with changes in biological activity. numberanalytics.com |

| Focused Library Design | Creating smaller, more targeted libraries of analogs to explore specific hypotheses generated from initial SAR data. creative-biostructure.com |

| Physicochemical Property Modification | Adjusting features like lipophilicity and polar surface area to improve solubility, permeability, and reduce promiscuous binding. nih.gov |

| Metabolic "Soft Spot" Elimination | Identifying and modifying parts of the molecule that are susceptible to rapid metabolism by enzymes in the body. |

| Computational Modeling | Using computer-aided drug design (CADD) to predict how changes to a molecule will affect its binding to the target and its overall properties, helping to prioritize which analogs to synthesize. researchgate.netnih.gov |

The zebrafish model, which was instrumental in the initial discovery of this compound, can also be a valuable tool during lead optimization. tandfonline.com Its suitability for pharmacokinetic and pharmacodynamic studies allows for the generation of an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, facilitating the development of a drug prototype into a candidate with optimal potency and bioavailability. tandfonline.com

Mechanisms of Resistance to Lenaldekar

Cellular Adaptive Responses to Lenaldekar Exposure

Continuous exposure of cancer cells to this compound exerts significant selective pressure, leading to the survival and proliferation of clones with inherent or newly acquired resistance mechanisms. nih.gov This process of cellular adaptation involves several key responses. Initially, sensitive cells are eliminated, but a subpopulation of cells may survive due to intrinsic properties or by entering a state of dormancy. Over time, these surviving cells can acquire stable genetic or epigenetic changes that confer a definitive resistant phenotype. researchgate.net

One adaptive response is the upregulation of drug efflux pumps, such as P-glycoprotein (Pgp), which actively transport this compound out of the cell, reducing its intracellular concentration and thereby its efficacy. nih.gov Furthermore, the tumor microenvironment plays a crucial role in mediating resistance. For instance, adhesion of myeloma cells to bone marrow stromal cells can promote cell survival and confer resistance through various signaling pathways. frontiersin.orghaematologica.org These cellular responses contribute to a dynamic and heterogeneous tumor landscape where resistant clones can outcompete their sensitive counterparts, ultimately leading to clinical relapse.

Preclinical Strategies for Overcoming Resistance

The growing understanding of this compound resistance mechanisms has spurred the development of numerous preclinical strategies aimed at restoring sensitivity or bypassing resistance pathways.

Next-Generation CRBN Modulators: A major strategy involves the development of novel CRBN E3 Ligase Modulators (CELMoDs). These next-generation compounds, such as iberdomide, show higher potency and may overcome resistance mediated by some CRBN mutations or downregulation. nih.govecancer.org

Combination Therapies: Combining this compound with agents that target the identified resistance pathways is a promising approach.

MEK Inhibitors: The addition of a MEK inhibitor, such as selumetinib, has been shown to resensitize resistant cells to this compound in preclinical models. nih.gov

JAK Inhibitors: Inhibitors of the JAK pathway, like ruxolitinib, can suppress M2 macrophage polarization and have been shown to overcome this compound resistance in preclinical models. nih.gov

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors, such as panobinostat, can synergize with other agents to overcome resistance, partly by inhibiting the aggresome pathway. nih.gov

Epigenetic Modulation: The reversible nature of epigenetic changes makes them an attractive therapeutic target.

Hypomethylating Agents: Drugs like 5-azacytidine (B1684299), a DNA methyltransferase inhibitor, can restore sensitivity to this compound, potentially by demethylating the CRBN enhancer region. nih.govnih.gov Combining 5-azacytidine with an EZH2 inhibitor has also been shown to reverse resistance in vitro. nih.gov

Targeting Alternative Pathways: Research has identified novel targets such as ADAR1, an RNA editing enzyme. ecancer.org Inhibiting ADAR1 has been shown to increase the sensitivity of myeloma cells to this compound by increasing the accumulation of double-stranded RNA (dsRNA), which activates immune responses. ecancer.org

| Strategy | Example Agent(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Next-Generation CRBN Modulators | Iberdomide | Higher potency binding to CRBN, potentially overcoming resistance from reduced CRBN expression or certain mutations. | nih.govecancer.org |

| MEK Pathway Inhibition | Selumetinib | Blocks the pro-survival MEK/ERK signaling pathway that is often upregulated in resistant cells. | nih.gov |

| JAK Pathway Inhibition | Ruxolitinib | Inhibits the JAK/STAT pathway, countering a key bypass mechanism of resistance. | nih.gov |

| Epigenetic Therapy | 5-azacytidine (DNMT inhibitor), Panobinostat (HDAC inhibitor) | Reverses epigenetic silencing of genes like CRBN or alters chromatin structure to resensitize cells to therapy. | nih.govnih.govnih.gov |

| Targeting RNA Editing | ADAR1 Inhibitors | Increases dsRNA accumulation, enhancing immune-mediated cell killing and restoring sensitivity to this compound. | ecancer.org |

Advanced Analytical and Methodological Approaches in Lenaldekar Research

High-Throughput and High-Content Screening Platforms

The initial discovery of Lenaldekar was the result of a meticulously designed high-content in vivo screen utilizing a genetically engineered zebrafish model of T-cell acute lymphoblastic leukemia (T-ALL). This platform allowed for the rapid assessment of a large chemical library in a complex biological system. The screen was specifically designed to identify compounds that could selectively eliminate immature T-cells.

The use of transgenic zebrafish expressing green fluorescent protein (GFP) under the control of a T-cell-specific promoter provided a direct visual readout of the compound's effect on the target cell population. This high-content approach, which allows for the measurement of multiple cellular parameters, was instrumental in identifying this compound from a library of 26,400 small molecules due to its specific activity against immature T-cells without causing widespread toxicity.

| Parameter | Description |

|---|---|

| Screening Model | Genetically engineered zebrafish larvae with fluorescently labeled T-cells. |

| Library Size | 26,400 small molecules. |

| Primary Readout | Visual assessment of fluorescence reduction in the thymic region, indicating T-cell depletion. |

| Screening Type | High-content, in vivo. |

| Identified Hit | This compound. |

Integration of 'Omics' Technologies (e.g., Transcriptomics, Proteomics)

While specific transcriptomic and proteomic datasets for this compound-treated cells are not extensively available in the public domain, the known mechanism of action of this compound provides a clear framework for the application of 'omics' technologies. Research has shown that this compound induces dephosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway. wikipedia.orgresearchgate.netexplorationpub.comnih.gov

Transcriptomics: RNA sequencing (RNA-seq) would be a powerful tool to globally assess changes in gene expression in leukemia cells following treatment with this compound. This could reveal downstream targets of the PI3K/AKT/mTOR pathway that are modulated by the compound. Such studies are critical in understanding the broader biological impact of this compound and could uncover novel mechanisms of action or resistance. In the context of leukemia research, transcriptomic analyses have been instrumental in identifying aberrant pathways that drive tumor progression and therapy resistance. nih.gov

Proteomics: Mass spectrometry-based proteomic and phosphoproteomic analyses would allow for a direct and quantitative assessment of the changes in protein expression and phosphorylation status in response to this compound. mdpi.com This is particularly relevant given that this compound's known effect is on the phosphorylation of PI3K/AKT/mTOR pathway components. wikipedia.orgresearchgate.netexplorationpub.comnih.gov Proteomic profiling could confirm the dephosphorylation of specific pathway members and identify other protein targets, providing a more comprehensive understanding of the compound's molecular interactions.

Biomarker Identification and Validation in Preclinical Settings

The identification of reliable biomarkers is essential for the preclinical and potential clinical development of any therapeutic agent. For this compound, biomarker discovery efforts would logically focus on its known molecular target pathway.

Predictive biomarkers help to identify patient populations most likely to respond to a particular therapy. Given this compound's mechanism of action, mutations or alterations in the PI3K/AKT/mTOR pathway could serve as potential predictive biomarkers. nih.gov For instance, leukemia cells with activating mutations in PI3K or AKT, or loss-of-function mutations in the tumor suppressor PTEN, might exhibit increased sensitivity to this compound. Preclinical validation would involve treating a panel of leukemia cell lines with varying genetic backgrounds with this compound and correlating their sensitivity with their mutational status.

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its intended target and eliciting a biological response. nih.gov For this compound, the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway, such as phosphorylated-AKT (p-AKT) and phosphorylated-S6 ribosomal protein (p-S6), would be critical pharmacodynamic biomarkers. A decrease in the levels of these phosphoproteins in tumor cells or surrogate tissues after this compound treatment would provide direct evidence of target engagement. These biomarkers can be measured using techniques such as immunohistochemistry, western blotting, or flow cytometry in preclinical models.

| Biomarker Type | Potential Biomarker | Rationale | Validation Method |

|---|---|---|---|

| Predictive | PIK3CA, AKT1 mutations | Mutations may confer sensitivity to PI3K/AKT/mTOR pathway inhibition. | Correlate mutation status with in vitro sensitivity in cell lines. |

| Predictive | PTEN loss | Loss of this tumor suppressor leads to pathway activation. | Assess this compound efficacy in PTEN-null preclinical models. |

| Pharmacodynamic | Phospho-AKT (p-AKT) | Direct downstream target of PI3K. | Measure levels in tumor tissue post-treatment via IHC or Western blot. |

| Pharmacodynamic | Phospho-S6 (p-S6) | Downstream effector of mTORC1. | Assess changes in phosphorylation in response to treatment. |

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques are indispensable for the preclinical evaluation of novel cancer therapeutics, allowing for non-invasive, longitudinal monitoring of tumor growth and treatment response.

The initial discovery of this compound leveraged fluorescence microscopy in the transparent zebrafish model, a powerful imaging technique for whole-organism screening. nih.gov For further preclinical development in rodent models, more advanced imaging modalities would be employed.

Magnetic Resonance Imaging (MRI): MRI can provide high-resolution anatomical images of tumors, allowing for precise measurement of tumor volume over time in response to treatment. mdpi.comresearchgate.net Advanced MRI techniques, such as diffusion-weighted imaging (DWI), can also provide information on tumor cellularity and response to therapy.

Positron Emission Tomography (PET): PET imaging using tracers like 18F-fluorodeoxyglucose (FDG) can assess the metabolic activity of tumors. mdpi.com A decrease in FDG uptake following this compound treatment would indicate a reduction in tumor metabolic activity, serving as an early indicator of therapeutic response. Other specific PET tracers could potentially be developed to probe the PI3K/AKT/mTOR pathway activity directly. The combination of PET with computed tomography (CT) or MRI (PET/CT or PET/MRI) allows for the co-registration of functional and anatomical information.

These advanced imaging techniques would be critical in preclinical studies using mouse xenograft models of leukemia to non-invasively monitor the efficacy of this compound, providing crucial data to support its further development.

Future Directions and Unexplored Avenues in Lenaldekar Research

Elucidation of Comprehensive Mechanism of Action

While Lenaldekar is known to inhibit T-cell proliferation in a non-cytolytic manner and induce cell cycle delay at the G2/M phase, its precise molecular target(s) and the complete cascade of events leading to its observed effects are not yet fully elucidated. merckmillipore.comsigmaaldrich.commerckmillipore.comnih.gov Research suggests it diminishes the phosphorylation of Akt at T308 and S473, indicating an action upstream of PI-3K/Akt, and may interact with the insulin-like growth factor-1 receptor (IGF-1R) pathway. merckmillipore.comsigmaaldrich.commerckmillipore.comsemanticscholar.orgmsdiscovery.orgpnas.org Further studies are needed to definitively confirm its direct target(s) and map the entire signaling pathway modulated by this compound. Investigating its interaction with IGF-1R and other potential binding partners could provide critical insights into its selective activity on T cells and leukemic blasts. merckmillipore.comsigmaaldrich.commerckmillipore.comsemanticscholar.orgmsdiscovery.orgpnas.org Understanding the detailed molecular mechanisms will be crucial for rational drug design and predicting potential off-target effects.

Expanding Preclinical Efficacy to Additional Disease Models

This compound has demonstrated efficacy in preclinical models of T-ALL and EAE. merckmillipore.comsigmaaldrich.commerckmillipore.comnih.govmedchemexpress.comnih.govsemanticscholar.orgmsdiscovery.orgfrontiersin.org It has also shown selective toxicity against other leukemia subtypes, including therapy-refractory B-ALL and chronic myelogenous leukemia in human cell lines. nih.govtandfonline.com Future research should explore its preclinical efficacy in a wider range of hematological malignancies and other autoimmune diseases where aberrant T-cell activity plays a significant role. Given its impact on T-cell expansion, investigating its potential in models of other T-cell mediated disorders or cancers with a strong immune component is a logical next step. medchemexpress.com

Preclinical Efficacy Highlights:

| Disease Model | Observed Effect | Reference |

| Zebrafish T-ALL | Induces remission, active in vivo. | merckmillipore.comsigmaaldrich.combiologists.com |

| Murine T-ALL Xenograft | Reduces growth of human T-ALL. | merckmillipore.comsigmaaldrich.commerckmillipore.commedchemexpress.com |

| Murine EAE | Suppresses relapses, reduces inflammation and demyelination, preserves white matter integrity. | merckmillipore.comnih.govmedchemexpress.comnih.govsemanticscholar.orgmsdiscovery.org |

| Human Leukemic Blasts | Selectively induces apoptosis. | merckmillipore.comsigmaaldrich.commerckmillipore.com |

| Acute Lymphoblastic Leukemia Cell Lines | Active against all tested lines (IC₅₀ = 1-2 µM). | merckmillipore.comsigmaaldrich.commerckmillipore.com |

| Therapy-Refractory B-ALL (in vitro) | Exhibits selective killing. | nih.govtandfonline.com |

| Chronic Myelogenous Leukemia (in vitro) | Exhibits selective killing. | nih.govtandfonline.com |

Rational Design of Next-Generation this compound Analogs

This compound is a quinolinyl hydrazone derived compound. merckmillipore.comsigmaaldrich.commerckmillipore.com The development of next-generation analogs based on the this compound scaffold presents a significant opportunity to enhance its potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects. whiterose.ac.uk Rational design efforts should be guided by a deeper understanding of the structure-activity relationships and the identified molecular targets. whiterose.ac.uk Computational modeling and medicinal chemistry approaches can be employed to design and synthesize novel compounds with improved therapeutic profiles. nih.gov Exploring modifications to the quinoline (B57606) and hydrazone moieties could lead to the discovery of analogs with optimized binding affinity and biological activity.

Investigating Combination Therapies with this compound

Combining this compound with other therapeutic agents could offer synergistic benefits and overcome potential resistance mechanisms. Preclinical studies are warranted to investigate the efficacy of this compound in combination with existing standard-of-care treatments for T-ALL, other leukemias, and autoimmune diseases. frontiersin.orgresearchgate.netwhiterose.ac.uk Identifying rational drug combinations based on complementary mechanisms of action is crucial. For instance, combining this compound with agents that target different pathways involved in T-cell proliferation, survival, or the tumor microenvironment could yield enhanced therapeutic outcomes. pnas.orgnih.govnihr.ac.uknih.govnih.govmdanderson.orgresearchgate.net

Developing Novel Preclinical Models for Complex Disease Pathophysiology

While zebrafish and murine models have been instrumental in the initial characterization of this compound, developing more complex and physiologically relevant preclinical models is essential for a comprehensive evaluation of its therapeutic potential. frontiersin.orgnih.govbiologists.comfrontiersin.orgmdpi.comresearchgate.netclinicalgate.comnews-medical.netresearchgate.netresearchgate.netmdpi.com This includes the use of patient-derived xenograft (PDX) models that better recapitulate the heterogeneity and microenvironment of human diseases. researchgate.net Furthermore, developing in vitro models that incorporate components of the tumor microenvironment or immune system could provide valuable insights into this compound's interactions with various cell types and its impact on the complex interplay within diseased tissues. news-medical.net Advances in technologies like organoids and microfluidic systems could also offer more sophisticated platforms for preclinical testing. news-medical.netinsilico.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.